2-Butyl-4-fluoro-1,1'-biphenyl
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Overview
Description
2-Butyl-4-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a butyl group at the second position and a fluorine atom at the fourth position on one of the benzene rings makes this compound unique. Biphenyl derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4-fluoro-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. For example, 2-fluoro-4-bromobiphenyl can be reacted with butylboronic acid under Suzuki–Miyaura conditions to yield 2-Butyl-4-fluoro-1,1’-biphenyl .
Industrial Production Methods: Industrial production of 2-Butyl-4-fluoro-1,1’-biphenyl typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-4-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of additional halogenated derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced biphenyl derivatives.
Scientific Research Applications
2-Butyl-4-fluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of 2-Butyl-4-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
2-Fluoro-1,1’-biphenyl: Lacks the butyl group, making it less hydrophobic.
4-Fluoro-1,1’-biphenyl: Similar structure but without the butyl group.
2-Butyl-1,1’-biphenyl: Lacks the fluorine atom, affecting its reactivity and biological activity
Uniqueness: 2-Butyl-4-fluoro-1,1’-biphenyl is unique due to the presence of both the butyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological properties. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Properties
CAS No. |
920276-46-6 |
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Molecular Formula |
C16H17F |
Molecular Weight |
228.30 g/mol |
IUPAC Name |
2-butyl-4-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C16H17F/c1-2-3-7-14-12-15(17)10-11-16(14)13-8-5-4-6-9-13/h4-6,8-12H,2-3,7H2,1H3 |
InChI Key |
ZEOPPLYWSNGUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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